N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide is a complex organic compound with significant potential in various scientific domains. Its unique bicyclic structure, combined with phenyl and sulfonamide groups, makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide involves multiple steps:
Formation of the azabicyclo[3.2.1]octane core: : This step typically involves the cyclization of appropriate amine precursors under controlled conditions.
Coupling with phenyl and benzenesulfonamide groups: : This step uses coupling reagents like carbodiimides to link the azabicyclo core with the phenyl and sulfonamide groups.
Industrial Production Methods
While lab-scale synthesis focuses on precision, industrial production emphasizes yield and cost-efficiency. The industrial method might involve:
Optimized reaction conditions: : Using catalysts to speed up reactions.
Scalable purification techniques: : Techniques like crystallization and chromatography to ensure purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions:
Oxidation: : Leading to the formation of oxo derivatives.
Reduction: : Yielding amine derivatives.
Substitution: : Particularly at the phenyl and sulfonamide groups, leading to a diverse array of analogs.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate.
Reduction: : Reagents like lithium aluminum hydride.
Substitution: : Reagents such as sodium hydride and alkyl halides for alkylation reactions.
Major Products
Major products include:
Oxidized derivatives: : Enhanced reactivity due to additional oxygen groups.
Reduced amine derivatives: : Increased solubility and altered biological activity.
Substituted analogs: : Diverse chemical and biological properties.
Scientific Research Applications
N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide has several applications:
Chemistry: : As a building block in synthetic organic chemistry.
Biology: : Potential use in studying cell signaling pathways.
Medicine: : Investigated for its potential as a therapeutic agent.
Industry: : Used in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Binding to specific molecular targets: : Often receptors or enzymes in biological systems.
Pathways involved: : Can include modulation of signal transduction pathways, impacting cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide analogs
Other azabicyclo derivatives: : Differing in the substitution pattern on the core structure.
Uniqueness
This compound stands out due to:
Its specific binding affinity: : Which could lead to unique biological activities.
Structural complexity: : Offering a rich field for chemical modification and exploration.
This compound embodies a fascinating intersection of intricate chemistry and profound biological potential, inviting further exploration and application.
Properties
IUPAC Name |
N-[4-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-15-4-2-7-20(14-15)27(25,26)22-17-10-8-16(9-11-17)21(24)23-18-5-3-6-19(23)13-12-18/h2-5,7-11,14,18-19,22H,6,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKTUXUPSANTTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3C4CCC3C=CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.